molecular formula C15H10BrClO2 B11696492 (E)-4-bromophenyl 3-(4-chlorophenyl)acrylate

(E)-4-bromophenyl 3-(4-chlorophenyl)acrylate

Katalognummer: B11696492
Molekulargewicht: 337.59 g/mol
InChI-Schlüssel: DTAOCIFWZRCFSL-XCVCLJGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-bromophenyl 3-(4-chlorophenyl)acrylate is an organic compound that belongs to the class of phenyl acrylates It is characterized by the presence of a bromine atom on the 4-position of the phenyl ring and a chlorine atom on the 4-position of the other phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromophenyl 3-(4-chlorophenyl)acrylate typically involves the reaction of 4-bromophenyl acetic acid with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-bromophenyl 3-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-bromophenyl 3-(4-chlorophenyl)carboxylic acid.

    Reduction: 4-bromophenyl 3-(4-chlorophenyl)alcohol.

    Substitution: 4-methoxyphenyl 3-(4-chlorophenyl)acrylate.

Wissenschaftliche Forschungsanwendungen

(E)-4-bromophenyl 3-(4-chlorophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Wirkmechanismus

The mechanism of action of (E)-4-bromophenyl 3-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl (E)-3-(4-chlorophenyl)acrylate: Similar structure but lacks the bromine atom.

    4-bromophenyl 3-(4-methoxyphenyl)acrylate: Similar structure but has a methoxy group instead of a chlorine atom.

Uniqueness

(E)-4-bromophenyl 3-(4-chlorophenyl)acrylate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Eigenschaften

Molekularformel

C15H10BrClO2

Molekulargewicht

337.59 g/mol

IUPAC-Name

(4-bromophenyl) (E)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C15H10BrClO2/c16-12-4-8-14(9-5-12)19-15(18)10-3-11-1-6-13(17)7-2-11/h1-10H/b10-3+

InChI-Schlüssel

DTAOCIFWZRCFSL-XCVCLJGOSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)Br)Cl

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.